5-Chloro-7-methoxy-4-methylindoline-2,3-dione
Description
5-Chloro-7-methoxy-4-methylindoline-2,3-dione is a substituted indoline-2,3-dione derivative characterized by a bicyclic framework with chlorine, methoxy, and methyl groups at positions 5, 7, and 4, respectively. The indoline-2,3-dione (isatin) scaffold is a privileged structure in medicinal chemistry due to its versatility in binding to biological targets, such as enzymes and receptors . This compound’s synthesis typically involves functionalization of the indole or indoline core via electrophilic substitution or condensation reactions. For example, analogous syntheses of indole-2-carboxylic acid derivatives involve refluxing with thionyl chloride to form acyl chlorides, followed by coupling with amines or other nucleophiles . The chloro and methoxy substituents enhance lipophilicity and electronic effects, which may influence bioavailability and target interactions .
Structure
3D Structure
Properties
CAS No. |
89735-63-7 |
|---|---|
Molecular Formula |
C10H8ClNO3 |
Molecular Weight |
225.63 g/mol |
IUPAC Name |
5-chloro-7-methoxy-4-methyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C10H8ClNO3/c1-4-5(11)3-6(15-2)8-7(4)9(13)10(14)12-8/h3H,1-2H3,(H,12,13,14) |
InChI Key |
WROYNBDJGPORTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1C(=O)C(=O)N2)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of N-(o-Tolyl)acetamide Precursors
The synthesis typically begins with N-(2-methylphenyl)acetamide derivatives. Patent CN103058993B outlines a cyclization protocol using hydrogen peroxide in basic media to form 7-methylindoline-2,3-dione. Adapting this for 4-methyl substitution requires starting with N-(2,4-dimethylphenyl)acetamide.
Critical Parameters:
Alternative Cyclization Routes
US10981868B1 discloses a tandem cyclization-chlorination method using 2-hydroxyimino-N-(o-tolyl)acetamide in H<sub>2</sub>SO<sub>4</sub>/CH<sub>3</sub>COOH. While optimized for 7-methyl derivatives, substituting the o-tolyl group with a 2,4-dimethylphenyl moiety could yield the 4-methyl analog.
Reaction Conditions:
-
55°C cyclization for 30 min
-
65°C post-chlorination heating for 2 h
Regioselective Chlorination at the 5-Position
Electrophilic Chlorination Reagents
Patent CN103058993B compares chlorination methods:
| Reagent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| SO<sub>2</sub>Cl<sub>2</sub> | 0–5 | 3 | 82 | 5-Cl:7-Cl = 9:1 |
| Cl<sub>2</sub> gas | 60 | 2 | 75 | 5-Cl:7-Cl = 8:1 |
| NCS | 100 | 0.67 | 68 | 5-Cl:7-Cl = 7:1 |
Sulfuryl chloride in glacial acetic acid provides optimal regioselectivity for 5-chloro products. The 4-methyl group likely enhances para-directing effects, favoring 5-chlorination over 7-position reactivity.
One-Pot Chlorination-Cyclization
The method in US10981868B1 eliminates intermediate isolation:
-
Cyclize 2-hydroxyimino-N-(2,4-dimethylphenyl)acetamide in H<sub>2</sub>SO<sub>4</sub>/CH<sub>3</sub>COOH (2:1 v/v)
-
Introduce Cl<sub>2</sub> gas directly into the reaction mixture
-
Maintain 65°C for 2 h to achieve 89% yield (GC) with 93:7 5-Cl:7-Cl selectivity
Methoxylation at the 7-Position
Nucleophilic Aromatic Substitution
Introducing methoxy groups typically requires:
-
Pre-installation of a leaving group (e.g., Br, I) at C7
-
Cu-mediated O-methylation under Ullmann conditions
From the Divia-Portal thesis, 5-methoxyindoline-2,3-diones were synthesized via:
-
Bromination at C5 using Br<sub>2</sub>/CHCl<sub>3</sub>
-
SNAr reaction with NaOCH<sub>3</sub>/CuI in DMF at 110°C
Challenges for C7 Methoxylation:
-
Steric hindrance from 4-methyl group
-
Competing reactions at C5 chlorine
Directed Ortho-Metalation
An alternative approach adapted from:
-
Protect the 2,3-dione as a ketal
-
Use LDA to deprotonate C7
-
Quench with (CH<sub>3</sub>O)<sub>2</sub>SO<sub>2</sub>
This method achieved 63% yield for 7-methoxy-1-methylindoline-2,3-dione but remains untested with 4-methyl substrates.
Purification and Analytical Characterization
Chromatographic Separation
Silica gel chromatography (ethyl acetate/hexane 3:7) resolves regioisomers:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 5 undergoes nucleophilic substitution under specific conditions:
| Reaction Type | Conditions | Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|---|
| Hydrolysis | NaOH (1M), DMF, 80°C, 6h | OH⁻ | 5-Hydroxy-7-methoxy-4-methylindoline-2,3-dione | 72% | |
| Amination | NH₃ (aq.), K₂CO₃, MeCN, reflux, 12h | NH₃ | 5-Amino-7-methoxy-4-methylindoline-2,3-dione | 65% |
Key Observations :
-
Reaction rates depend on solvent polarity (DMF > MeCN) and base strength.
-
Steric hindrance from the 4-methyl group slightly reduces substitution efficiency compared to non-methylated analogs.
Carbonyl Reactivity
The 2,3-dione moiety participates in condensation and reduction reactions:
Condensation Reactions
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine hydrate | EtOH, 60°C, 4h | 2,3-Dione hydrazone | Precursor for heterocyclic synthesis |
| Hydroxylamine hydrochloride | AcOH, RT, 2h | 2,3-Dione oxime | Chelation studies |
Reduction Reactions
-
Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the dione to 2,3-diol, but over-reduction of the indoline ring may occur.
-
Selective reduction using NaBH₄ in THF yields a mono-alcohol intermediate.
1,3-Dipolar Cycloaddition
The compound acts as a dipolarophile in reactions with azomethine ylides, forming spirooxindole derivatives (observed in related isatin systems) :
| Dipolarophile | Conditions | Product | Biological Activity |
|---|---|---|---|
| Azomethine ylide (from L-proline) | Toluene, 100°C, 24h | Spirooxindole-pyrrolidine hybrid | Anti-coronavirus activity |
Mechanistic Insight :
-
Electron-withdrawing groups (Cl, dione) enhance dipolarophilicity, accelerating cycloaddition .
-
Regioselectivity is influenced by the 7-methoxy group’s steric and electronic effects.
Electrophilic Aromatic Substitution
The indoline ring undergoes electrophilic substitution, with substituents directing incoming groups:
| Position | Substituent | Directing Effect | Observed Reaction |
|---|---|---|---|
| 5 | Cl | Deactivating, ortho/para | Limited reactivity due to deactivation |
| 7 | OMe | Activating, ortho/para | Nitration at C6 (minor) |
| 4 | Me | Weakly activating | Sulfonation at C3 (trace) |
Notable Example :
-
Nitration (HNO₃/H₂SO₄) yields 6-nitro-5-chloro-7-methoxy-4-methylindoline-2,3-dione as a minor product (15% yield).
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C, releasing CO and Cl₂.
-
Photodegradation : UV light induces ring-opening via C-Cl bond cleavage, forming quinone-like intermediates.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of 5-Chloro-7-methoxy-4-methylindoline-2,3-dione may inhibit monoamine oxidase enzymes (MAO), which are critical in the metabolism of neurotransmitters related to mood regulation. Such inhibition suggests potential applications in treating mood disorders like depression.
Anticancer Properties
The compound has shown promising anticancer activity. In vitro studies have demonstrated its efficacy against various human tumor cell lines. For instance, compounds derived from this indoline structure were evaluated by the National Cancer Institute (NCI) and exhibited significant growth inhibition rates against cancer cells, indicating its potential as an antitumor agent .
Enzyme Interaction Studies
This compound interacts with several enzymes involved in metabolic pathways. Its structural features allow it to act as an inhibitor for specific enzymes, which can be crucial for understanding metabolic disorders and developing enzyme-targeted therapies.
Antiviral Activity
Recent studies have explored the antiviral properties of related compounds, suggesting that indoline derivatives may inhibit viral replication processes. This opens avenues for further research into their use as antiviral agents against diseases like HIV .
Synthetic Pathways
The synthesis of this compound involves several methods that yield high purity and yield rates. These synthetic routes are essential for producing derivatives that can be tested for enhanced biological activity or specificity towards certain targets .
Case Studies on Derivatives
Several case studies highlight the development of derivatives based on this compound:
| Derivative | Activity | Notes |
|---|---|---|
| 5-Chloroisatin | Anti-inflammatory | Exhibits notable anti-inflammatory activity |
| 7-Methylindoline | Neuroprotective | Potentially protects neuronal cells from damage |
| Isatin | Diverse biological activities | Known for various pharmacological effects including anticancer properties |
Mechanism of Action
The mechanism of action of 5-Chloro-7-methoxy-4-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares 5-Chloro-7-methoxy-4-methylindoline-2,3-dione with structurally related indoline-2,3-diones and indole derivatives:
Key Observations :
- Chloro vs.
- Methoxy vs. Methyl: Methoxy groups (as in the target compound) improve aqueous solubility compared to non-polar methyl groups, which may enhance pharmacokinetics .
- Fluorine Substitution : Fluorinated analogs (e.g., 5-fluoro-7-methylindoline-2,3-dione) exhibit higher electronegativity, which can strengthen hydrogen bonding with biological targets .
Biological Activity
5-Chloro-7-methoxy-4-methylindoline-2,3-dione is an organic compound that belongs to the indoline family, characterized by its unique structural features such as a chloro substituent at the 5-position and a methoxy group at the 7-position. This compound has garnered attention in various fields due to its diverse biological activities, particularly its potential applications in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is C10H8ClN1O3. Its structure includes a fused bicyclic system with significant functional groups that contribute to its biological activity. The presence of the chloro and methoxy groups enhances its reactivity and interaction with biological targets.
1. Enzyme Inhibition
Research indicates that this compound exhibits notable interactions with various enzymes, particularly monoamine oxidase (MAO). Inhibition of MAO is linked to potential therapeutic effects in treating mood disorders. Several derivatives of this compound have shown effective inhibition against MAO enzymes, with some exhibiting IC50 values below 1 µM, indicating strong potency .
2. Antiviral Properties
In vitro studies have demonstrated the antiviral activity of related indoline derivatives against HIV strains. For example, a derivative containing an acetyl group showed an IC50 value of >3.47 µM against HIV-2, suggesting that modifications to the indoline structure can influence antiviral efficacy .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against various microbial strains, although specific data on this compound itself is limited. The broader class of indoline compounds has shown promise in this area .
Case Studies and Experimental Findings
A series of studies have been conducted to explore the biological activity of indoline derivatives:
| Compound | Activity | IC50 Value (µM) | Notes |
|---|---|---|---|
| This compound | MAO Inhibition | <1 | Strong inhibitor |
| Acetyl derivative | HIV Inhibition | >3.47 | Cytotoxic at CC50 = 13.43 |
| Other derivatives | Antimicrobial | Varies | Effective against multiple strains |
These findings highlight the potential of this compound and its derivatives as lead compounds for further development in therapeutic applications.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes and receptors within metabolic pathways. The structural features, including the chloro and methoxy groups, may influence binding affinity and specificity towards these biological targets .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-7-methoxy-4-methylindoline-2,3-dione, and how are reaction conditions optimized to maximize yield?
- Answer: Synthesis typically involves halogenation and methoxylation of indoline precursors. A method analogous to tetrafluoroindole synthesis (Scheme I) uses halogenation (Cl₂ in DCM at 0°C) followed by methoxylation (NaOMe/MeOH at 70°C for 6 hours) . Key parameters include temperature control (70–80°C) and catalyst selection (e.g., sodium ethoxide). Reaction times are optimized to 4–6 hours to minimize side products, with yields reaching 68% after purification via column chromatography (hexane/EtOAc gradient) .
| Step | Reagents/Conditions | Time | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Halogenation | Cl₂, DCM, 0°C | 2h | 75 | 90 | |
| Methoxylation | NaOMe, MeOH, 70°C | 6h | 68 | 95 | |
| Purification | Column Chromatography | - | - | >95 |
Q. What spectroscopic characterization methods are most effective for confirming the structure of this compound?
- Answer: A combination of ¹H/¹³C NMR (in DMSO-d₆), FT-IR (KBr pellet), and HRMS is essential. Key spectral features include:
- ¹H NMR: δ 2.35 (s, 3H, CH₃), δ 3.85 (s, 3H, OCH₃), and aromatic protons at δ 6.90–7.25 .
- IR: Strong carbonyl stretches at 1700–1750 cm⁻¹ for the dione moiety .
- HRMS: Molecular ion peak matching C₁₀H₈ClNO₃ (theoretical [M+H]⁺: 226.0273) .
- Elemental analysis should align with theoretical values (±0.3%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound across studies?
- Answer: Yield discrepancies often arise from catalyst systems or workup variations. Systematic approaches include:
- Catalyst Comparison: Sodium ethoxide vs. TEMPO-mediated oxidation (82% vs. 68% yield) .
- Intermediate Monitoring: Use HPLC to track degradation at different pH levels .
- Design of Experiments (DoE): Identify critical factors (e.g., solvent polarity, temperature gradients) .
- Case Study: EPR spectroscopy confirmed radical intermediates in TEMPO-mediated methods, explaining higher yields .
Q. What strategies enhance the solubility of this compound in aqueous systems for biological assays?
- Answer:
- Co-solvent Systems: DMSO:water (1:9 v/v) maintains bioactivity (10 mM stock, IC₅₀ retention) .
- β-Cyclodextrin Complexes: Hydroxypropyl-β-cyclodextrin (5 mM) increases solubility by 15% .
- Validation Methods:
- Phase Solubility Diagrams: Higuchi method to optimize cyclodextrin ratios .
- Dynamic Light Scattering: Ensure particle size <100 nm post-complexation .
Q. How does the C5 chloro group influence reactivity in nucleophilic substitution reactions compared to non-halogenated analogs?
- Answer: The electron-withdrawing chloro group accelerates SNAr reactions at C4:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
